Cas no 825633-34-9 (Ethanone, 1-[4-[5-(4-acetylbenzoyl)-2-pyridinyl]phenyl]-)
825633-34-9 structure
Product Name:Ethanone, 1-[4-[5-(4-acetylbenzoyl)-2-pyridinyl]phenyl]-
CAS No:825633-34-9
MF:C22H17NO3
MW:343.375285863876
CID:688179
PubChem ID:71418091
Update Time:2025-04-19
Ethanone, 1-[4-[5-(4-acetylbenzoyl)-2-pyridinyl]phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[4-[5-(4-acetylbenzoyl)-2-pyridinyl]phenyl]-
- 1-[4-[5-(4-acetylbenzoyl)pyridin-2-yl]phenyl]ethanone
- 1-{4-[5-(4-Acetylbenzoyl)pyridin-2-yl]phenyl}ethan-1-one
- DTXSID00837419
- 825633-34-9
-
- Inchi: 1S/C22H17NO3/c1-14(24)16-3-7-18(8-4-16)21-12-11-20(13-23-21)22(26)19-9-5-17(6-10-19)15(2)25/h3-13H,1-2H3
- InChI Key: PGLCWRAQSZZBFP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(C)=O)=CC=1)C1=CN=C(C=C1)C1C=CC(C(C)=O)=CC=1
Computed Properties
- Exact Mass: 343.12084340g/mol
- Monoisotopic Mass: 343.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 64.1Ų
Ethanone, 1-[4-[5-(4-acetylbenzoyl)-2-pyridinyl]phenyl]- Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
825633-34-9 (Ethanone, 1-[4-[5-(4-acetylbenzoyl)-2-pyridinyl]phenyl]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk